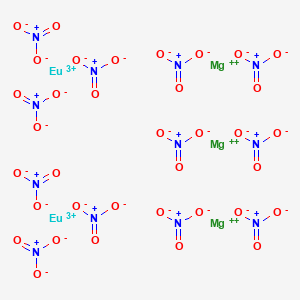
Dieuropium trimagnesium dodecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dieuropium trimagnesium dodecanitrate is a chemical compound with the molecular formula Eu2Mg3N12O36 It is composed of europium, magnesium, and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dieuropium trimagnesium dodecanitrate typically involves the reaction of europium nitrate and magnesium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, where the nitrates dissolve and react to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dieuropium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also be reduced by reducing agents to form lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state europium compounds, while reduction reactions may yield lower oxidation state europium compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which dieuropium trimagnesium dodecanitrate exerts its effects involves its interaction with molecular targets and pathways. The compound’s europium ions can interact with biological molecules, leading to changes in their structure and function. The magnesium ions play a role in stabilizing the compound and enhancing its reactivity. The nitrate ions contribute to the overall charge balance and solubility of the compound .
Comparison with Similar Compounds
Dieuropium trimagnesium dodecanitrate can be compared with other similar compounds, such as:
Europium Magnesium Nitrate: Similar in composition but may have different stoichiometry and properties.
Magnesium Nitrate: Lacks the europium component, resulting in different chemical and physical properties.
Europium Nitrate: Contains europium but not magnesium, leading to different reactivity and applications.
Properties
CAS No. |
63339-73-1 |
|---|---|
Molecular Formula |
Eu2Mg3N12O36 |
Molecular Weight |
1120.91 g/mol |
IUPAC Name |
trimagnesium;europium(3+);dodecanitrate |
InChI |
InChI=1S/2Eu.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChI Key |
HHDIOYNCMUYWKQ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Eu+3].[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















